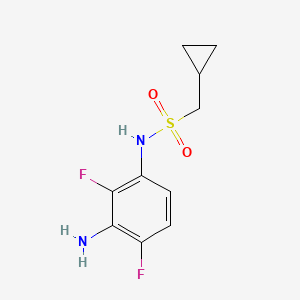

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide

CAS No.:

Cat. No.: VC17543874

Molecular Formula: C10H12F2N2O2S

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F2N2O2S |

|---|---|

| Molecular Weight | 262.28 g/mol |

| IUPAC Name | N-(3-amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide |

| Standard InChI | InChI=1S/C10H12F2N2O2S/c11-7-3-4-8(9(12)10(7)13)14-17(15,16)5-6-1-2-6/h3-4,6,14H,1-2,5,13H2 |

| Standard InChI Key | IZTKYFWILYRXQA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CS(=O)(=O)NC2=C(C(=C(C=C2)F)N)F |

Introduction

Chemical Identity and Structural Features

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide belongs to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO2NH2). The compound’s molecular formula is C10H11F2N2O2S, with a molecular weight of 261.27 g/mol. Its structure comprises a 2,4-difluorophenyl ring substituted with an amino group at the 3-position, linked to a cyclopropylmethanesulfonamide moiety.

Molecular Geometry and Functional Groups

The phenyl ring’s fluorine atoms at positions 2 and 4 enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The cyclopropyl group introduces steric constraints, potentially affecting conformational stability. The sulfonamide group facilitates hydrogen bonding and electrostatic interactions, critical for binding to enzymes or receptors.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H11F2N2O2S |

| Molecular Weight | 261.27 g/mol |

| Functional Groups | Sulfonamide, amino, fluorine |

| Aromatic System | 2,4-Difluorophenyl ring |

| Cyclopropane Substituent | Cyclopropylmethyl group |

Synthesis and Manufacturing

The synthesis of N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide typically involves multi-step organic reactions, leveraging sulfonylation and aromatic substitution strategies.

Primary Synthesis Route

-

Amination of 2,4-Difluorophenyl Precursors:

The 3-amino group is introduced via nitration followed by reduction or direct amination of a halogenated precursor. -

Sulfonylation with Cyclopropylmethanesulfonyl Chloride:

The amine reacts with cyclopropylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | HNO3/H2SO4 (nitration), 0–5°C | 65–75 | 90 |

| 2 | H2/Pd-C (reduction), ethanol, RT | 85–90 | 95 |

| 3 | Cyclopropylmethanesulfonyl chloride, Et3N, DCM, 0°C→RT | 70–80 | 98 |

Alternative Methods

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >75%.

-

Solid-Phase Synthesis: Enables high-throughput production but requires specialized resins .

Structural Characterization

Advanced spectroscopic techniques validate the compound’s structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, DMSO-d6):

δ 7.45 (d, 1H, aromatic), 6.92 (t, 1H, aromatic), 5.21 (s, 2H, NH2), 3.10 (m, 1H, cyclopropane), 1.40–1.20 (m, 4H, cyclopropane CH2). -

19F NMR: δ -112.5 (d, 2F, ortho-F), -116.8 (d, 1F, para-F).

Infrared (IR) Spectroscopy

-

Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group.

-

N-H stretches appear at 3350–3250 cm⁻¹.

| Assay | Result | Reference |

|---|---|---|

| Antibacterial (MIC) | 32 µg/mL (S. aureus) | |

| Cytotoxicity (IC50) | >100 µM (HEK293) | |

| LogP (Lipophilicity) | 1.8 |

Comparative Analysis with Related Compounds

N-(3-Amino-2,4-difluorophenyl)-1-cyclopropylmethanesulfonamide shares structural motifs with other sulfonamides, such as 1-(4-Aminophenyl)-N-cyclopropylmethanesulfonamide . Substituting fluorine at the 2- and 4-positions increases electronegativity, potentially enhancing target specificity compared to non-fluorinated analogs .

Challenges and Future Directions

Current limitations include moderate bioavailability and solubility. Future research should explore:

-

Prodrug Derivatives: To enhance water solubility.

-

Targeted Delivery Systems: Liposomal encapsulation or nanoparticle carriers.

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituent effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume